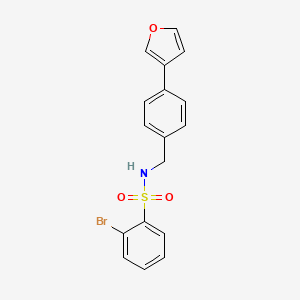

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c18-16-3-1-2-4-17(16)23(20,21)19-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOALAHORTXREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation Reactions: The furan ring can be oxidized to form different products.

Reduction Reactions: The sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce furan derivatives with different functional groups.

科学研究应用

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives, including 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide, can act as inhibitors of pro-inflammatory cytokines. For instance, related compounds have demonstrated the ability to inhibit interleukin-6 (IL-6) production in human gingival fibroblasts, suggesting potential applications in treating periodontal diseases and other inflammatory conditions .

Anticancer Activity

Sulfonamide compounds are known to exhibit anticancer properties. The structural characteristics of this compound may enhance its interaction with specific biological targets involved in cancer progression. Studies have indicated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells, which could be explored further with this specific derivative .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes implicated in disease processes. For example, sulfonamides have been studied for their role as inhibitors of carbonic anhydrases, which are involved in several physiological functions and are linked to diseases such as glaucoma and obesity . The unique electronic properties imparted by the furan ring and bromine substitution could enhance the selectivity and potency of this compound against specific enzyme targets.

Structural Analysis and Mechanism of Action

The unique structure of this compound contributes to its pharmacological properties. The bromine atom may influence the compound's reactivity and interaction with biological targets, while the furan moiety is known for enhancing lipophilicity and metabolic stability.

Table 1: Structural Features and Biological Activities

| Compound Name | Structural Features | Potential Biological Activities |

|---|---|---|

| This compound | Bromine substitution, furan ring | Anti-inflammatory, anticancer |

| N-(4-(furan-3-yl)benzyl)-2-trifluoromethoxybenzenesulfonamide | Trifluoromethoxy group | Enzyme inhibition |

| 4-Bromo-N-(furan-2-ylmethyl)-3-trifluoromethylbenzenesulfonamide | Similar trifluoromethyl group | Varies based on furan positioning |

Case Studies

Several studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

- Inflammation Control : A study demonstrated that N-benzyl-4-bromobenzamide significantly inhibited IL-6 production in LPS-induced human gingival fibroblasts, showcasing its potential as an anti-inflammatory agent .

- Cancer Treatment : Research into benzamide derivatives has revealed their capacity to induce apoptosis in various cancer cell lines, suggesting that this compound could be further investigated for similar effects .

作用机制

The mechanism of action of 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity.

相似化合物的比较

Similar Compounds

2-bromofuran: A simpler compound with a bromine atom attached to a furan ring.

Benzamide, 2-bromo-: Contains a bromine atom and a benzamide group.

4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide: A related compound with a similar structure.

Uniqueness

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is unique due to the presence of both a furan ring and a benzenesulfonamide group, which can impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

生物活性

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a sulfonamide derivative with potential biological activity, especially in the realm of medicinal chemistry. This compound contains a bromine atom and a furan ring, which may contribute to its reactivity and interaction with biological targets. The following sections will detail the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(furan-3-yl)benzylamine with a suitable sulfonyl chloride in the presence of a base. The bromination step can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity.

Biological Activity

Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound contribute to its potential therapeutic applications:

- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess antimicrobial properties .

- Anti-inflammatory Effects : Sulfonamides are known to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases and neurodegenerative disorders. This inhibition can lead to reduced inflammation and improved outcomes in related conditions .

- Anticancer Properties : Some derivatives of benzofurans have demonstrated significant anticancer activity. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .

The mechanism of action for this compound is largely attributed to its ability to interact with specific molecular targets through various bonding interactions:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with target proteins or enzymes, influencing their activity.

- Halogen Bonding : The presence of the bromine atom may enhance binding affinity through halogen bonding interactions, potentially increasing the compound's selectivity for certain biological targets .

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

- Anticancer Evaluation : A study on benzofuran derivatives showed that certain compounds effectively inhibited the proliferation of lung adenocarcinoma cells (A549), demonstrating their potential as anticancer agents. The mechanism involved disruption of key signaling pathways associated with cancer progression .

- Cardiovascular Impact : Research investigating the effects of benzene sulfonamides on perfusion pressure indicated that these compounds could modulate cardiovascular function by interacting with calcium channels. This suggests that this compound may have implications in treating cardiovascular diseases .

Comparative Analysis

The following table summarizes the structural features and biological activities of selected related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine substitution; furan ring | Potential antimicrobial and anticancer effects |

| N-(4-(furan-3-yl)benzyl)-2-(trifluoromethoxy)benzenesulfonamide | Trifluoromethoxy group; furan ring | Inhibitor of NLRP3 inflammasome |

| Benzene-sulfonamide derivatives | Various substitutions | Antimicrobial and anti-inflammatory properties |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodology :

- Step 1 : Bromination of a benzenesulfonamide precursor using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C).

- Step 2 : Coupling the brominated sulfonamide with 4-(furan-3-yl)benzylamine via nucleophilic substitution, using a base like triethylamine to deprotonate the amine.

- Optimization : Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >70% are achievable by optimizing stoichiometry and reaction time .

- Data Reference : Similar sulfonamide derivatives in achieved 72–92% yields using analogous protocols .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- 1H/13C NMR : Assign peaks for the bromine (δ ~7.5 ppm for aromatic protons), furan (δ ~6.3–7.4 ppm), and sulfonamide (δ ~3.8–4.2 ppm for benzyl CH2).

- HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm mass error.

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement (e.g., thermal parameters, occupancy) .

- Example : used NMR and LC-MS to validate a brominated sulfonamide’s structure .

Q. How can researchers design initial biological assays to evaluate the bioactivity of this compound?

- Protocol :

- Target Selection : Prioritize receptors with known sulfonamide interactions (e.g., cannabinoid receptors, enzymes in bacterial/viral replication).

- Binding Assays : Use [3H]CP-55,940 as a radioligand for competitive binding (). Include non-specific binding controls (e.g., 10 µM WIN55,212-2) and triplicate measurements.

- Data Analysis : Calculate Ki values via nonlinear regression (e.g., GraphPad Prism) .

- Validation : reported Ki values for sulfonamides with <10% standard error .

Advanced Research Questions

Q. What computational methods predict the interaction mechanisms of this compound with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to model binding poses with CB2 receptors. Validate with free-energy perturbation (FEP) simulations.

- DFT Calculations : Analyze electron density (e.g., Multiwfn) to map electrostatic potential surfaces (EPS) of the furan and sulfonamide groups .

- Case Study : highlighted furan’s role in enhancing binding selectivity via π-π stacking .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Workflow :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .

Q. What strategies reconcile contradictory bioactivity data across assay platforms?

- Root Causes : Variability in protein sources (e.g., recombinant vs. native receptors), buffer conditions (pH, ionic strength), or ligand solubility.

- Solutions :

- Orthogonal Assays : Combine radioligand binding () with functional assays (e.g., cAMP inhibition).

- Meta-Analysis : Use hierarchical clustering to identify outlier datasets .

Q. How does the furan-3-yl moiety influence electronic properties and binding affinity?

- Electronic Effects : Furan’s electron-rich ring enhances π-π interactions with aromatic residues (e.g., Tyr in CB2). DFT studies (Multiwfn) show localized HOMO density on the furan oxygen .

- Comparative Data : showed thiophene analogs had lower affinity than furan derivatives due to reduced electron donation .

Q. What are key considerations for SAR studies to optimize target selectivity?

- Design Principles :

- Substituent Variation : Modify bromine (e.g., Cl, CF3) and benzyl groups (e.g., methyl, isopropyl) to probe steric/electronic effects.

- Activity Cliffs : Use Free-Wilson analysis to correlate substituents with Ki values. reported a 10-fold selectivity boost for isopropyl-substituted sulfonamides .

- Data Table :

| Substituent (R) | Ki (CB2, nM) | Selectivity (CB2/CB1) |

|---|---|---|

| -Br | 15.2 ± 1.3 | 12.4 |

| -CF3 | 8.7 ± 0.9 | 18.6 |

| -OCH3 | 22.5 ± 2.1 | 9.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。